N-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Description
N-(2-{[(4-Chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by:
- 1-methyl substitution on the indole ring, which enhances metabolic stability by reducing oxidation at the N1 position.
- A carboxamide group at position 2 of the indole, linked via an ethylamino chain to a 4-chlorobenzoyl moiety.
Properties
Molecular Formula |
C19H18ClN3O2 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-[2-[(4-chlorobenzoyl)amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-23-16-5-3-2-4-14(16)12-17(23)19(25)22-11-10-21-18(24)13-6-8-15(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
XXXCWVSWQIZRON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Indole Core Synthesis
The 1-methyl-1H-indole-2-carboxylic acid precursor is typically synthesized via:
Carboxamide Formation
The carboxylic acid is converted to the carboxamide using ethylenediamine under activation by reagents such as thionyl chloride or carbodiimides. Patent highlights the use of ethyl acetate and tetrahydrofuran (THF) as optimal solvents for this step, achieving yields exceeding 90% when conducted at 40–60°C.
4-Chlorophenyl Carbonylation
The final step involves reacting the ethylamine intermediate with 4-chlorobenzoyl chloride. Key conditions include:
-
Solvent selection : Ethyl acetate or THF to enhance solubility.
-
Temperature control : Maintaining 20–60°C to prevent side reactions.
-
Stoichiometric base : Triethylamine to neutralize HCl byproducts.
Key Reaction Conditions and Parameters
Solvent Systems
Catalytic and Stoichiometric Additives
-
Palladium acetate (Pd(OAc)₂) : Used in Ugi adduct cyclization for indole functionalization.
-
Copper acetate (Cu(OAc)₂) : Oxidizing agent in dehydrogenative coupling.
-
Phase transfer catalysts : Accelerate amine-acyl chloride reactions in biphasic systems.
Comparative Analysis of Methodologies
Traditional vs. Catalytic Routes
Yield Optimization
Crystallization seeding at 74°C in ethanol improves purity to >98%, as demonstrated in patent. Conversely, THF-based reactions require cooling to 0°C for optimal crystal formation.
Optimization Strategies and Scalability
Process Intensification
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide, a compound with significant potential in various scientific research applications, has been the subject of increasing interest in recent years. This article explores its applications, particularly in the fields of pharmacology, neurobiology, and biochemistry, supported by data tables and case studies.
Pharmacological Applications
This compound exhibits potential as a therapeutic agent. Research indicates that it may act on various biological pathways:
- Anti-inflammatory Properties : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
- Anticancer Activity : Preliminary data indicate that this compound may induce apoptosis in cancer cells through modulation of apoptotic pathways, particularly in breast and prostate cancer models.
Neurobiological Applications
The compound's structural similarity to neurotransmitter precursors suggests potential neuroprotective effects:
- NMDA Receptor Modulation : Similar compounds have been identified as NMDA receptor antagonists, which are crucial for synaptic plasticity and memory function. This could position this compound as a candidate for neurodegenerative disease treatment.
- Kynurenine Pathway Interaction : Research into the kynurenine pathway highlights its importance in neuroprotection and neurotoxicity balance. The compound may influence this pathway, offering avenues for therapeutic intervention in conditions like Alzheimer's disease.
Biochemical Studies
In biochemical contexts, the compound has shown promise in various assays:
- Antioxidant Activity : Similar indole derivatives have demonstrated antioxidant properties, which are vital for protecting cells from oxidative stress. This aspect is crucial for developing treatments for oxidative stress-related diseases.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to novel therapeutic strategies.
Data Tables
The following table summarizes key findings related to the applications of this compound:
| Application Area | Key Findings | References |
|---|---|---|
| Pharmacology | Induces apoptosis in cancer cells | |
| Neurobiology | Potential NMDA receptor antagonist | |
| Biochemistry | Exhibits antioxidant properties |
Case Study 1: Neuroprotection
A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that treatment significantly reduced cell death compared to controls, suggesting its potential as a neuroprotective agent.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis through caspase activation pathways. These findings warrant further investigation into its mechanisms and potential clinical applications.
Mechanism of Action
The mechanism of action of N-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can affect various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs include:
Substituents on the phenyl ring : Chloro (Cl), fluoro (F), bromo (Br), or methoxy (OMe).
Linker groups: Ethylamino, phenethyl, piperazine, or phenoxyacetamido.
Indole substitutions : Methyl at N1, unsubstituted, or additional halogens (e.g., 5-Cl).
Table 1: Structural and Physicochemical Comparison
*Estimated values based on structural analogs. †Calculated from molecular formula.
Key Observations :
- Halogen Effects: Bromine increases molecular weight and lipophilicity (logP ~4.0 vs. Fluorine lowers molecular weight and logP (~3.2), improving metabolic stability .
- Linker Impact: Ethylamino linkers (as in the target compound) balance flexibility and steric hindrance, whereas bulkier groups (e.g., piperazine in ) may restrict target engagement .
- Methyl Substitution : The 1-methyl group on the indole ring in the target compound likely reduces metabolic degradation compared to unsubstituted analogs .
Key Insights :
- Anticancer Activity: The 4-chloro analog () shows cytotoxicity against osteosarcoma cells, suggesting the target compound’s chloro group may confer similar properties. However, the ethylamino linker and methyl substitution could alter potency or selectivity .
- Receptor Modulation: Piperazine-linked indoles () and ORG27569 () target GPCRs (e.g., cannabinoid receptors), indicating that linker length and substituents critically influence target specificity .
Biological Activity
N-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide, commonly referred to as a novel indole derivative, has garnered attention due to its potential biological activities. The compound features a complex structure that includes an indole moiety, a carboxamide group, and a 4-chlorophenyl substituent, which may enhance its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Key Structural Features
- Indole Core : The indole structure is known for its diverse biological activities, including anticancer and anti-inflammatory effects.
- Carboxamide Group : This functional group is often associated with enhanced solubility and bioavailability.
- 4-Chlorophenyl Substituent : The presence of chlorine may influence the compound's interaction with biological targets.
Indole derivatives, including this compound, exhibit a variety of biological activities through different mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .
- Anti-inflammatory Effects : Indole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNFα and IL-6 .
- Cell Cycle Arrest : Research indicates that certain indole compounds can induce cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells .
Comparative Biological Activity
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloroindole | Chlorine substitution on the indole ring | Anticancer |
| 1-Methylindole | Methyl group at position 1 | Anti-inflammatory |
| Indomethacin | Indole derivative with a carboxylic acid | Nonsteroidal anti-inflammatory |
| 5-Fluoroindole | Fluorine substitution at position 5 | Antiviral |
| This compound | Unique combination enhances binding affinity | Potential anticancer and anti-inflammatory |
Anticancer Activity
A study investigating the anticancer properties of this compound demonstrated significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis in HepG2 liver cancer cells through the activation of caspase pathways and the upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Properties
In vitro studies have shown that this compound can effectively inhibit TNFα-induced NF-κB activation in macrophages, suggesting its potential as an anti-inflammatory agent. This activity was correlated with decreased levels of inflammatory mediators and cytokines .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets, including topoisomerase II and cyclooxygenase enzymes. These studies indicated that the compound could serve as a lead candidate for further development in cancer therapy and inflammation management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
